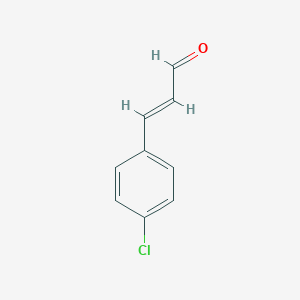

4-Chlorocinnamaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONRSHHPFBMLBT-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49678-02-6 | |

| Record name | 4-CHLOROCINNAMALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Chlorocinnamaldehyde

Established Synthetic Routes for 4-Chlorocinnamaldehyde

Synthesis from Substituted Benzaldehydes

A primary and widely utilized method for synthesizing 4-chlorocinnamaldehyde is through the condensation of 4-chlorobenzaldehyde (B46862) with acetaldehyde (B116499). biomolther.org This reaction, a type of aldol (B89426) condensation, is typically catalyzed by a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like ethanol. biomolther.org The process involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde intermediate yields the α,β-unsaturated aldehyde, 4-chlorocinnamaldehyde. smolecule.com

The reaction conditions, such as temperature and catalyst concentration, are crucial for optimizing the yield and purity of the final product. For instance, maintaining a low temperature (e.g., 5-10°C) during the addition of acetaldehyde can help control the reaction rate and minimize side reactions. biomolther.org While technical grades of benzaldehyde (B42025) containing minor chlorine impurities can sometimes be used in the synthesis of unsubstituted cinnamaldehyde (B126680), the synthesis of 4-chlorocinnamaldehyde specifically starts with 4-chlorobenzaldehyde. google.com

A study reported the synthesis of trans-4-chlorocinnamaldehyde starting from 4-chlorobenzaldehyde, resulting in a yellow oil with a 92% yield. chemrxiv.org Another synthetic protocol also describes the combination of substituted benzaldehydes with acetaldehyde to produce various substituted cinnamaldehydes, including the 4-chloro derivative. biomolther.org

Table 1: Synthesis of 4-Chlorocinnamaldehyde from 4-Chlorobenzaldehyde

| Starting Material | Reagent | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Acetaldehyde | KOH/Ethanol | 92% | chemrxiv.org |

Methods involving Chlorination of Cinnamaldehyde

Direct chlorination of cinnamaldehyde represents another synthetic pathway to obtain chlorinated derivatives. While the direct synthesis of 4-chlorocinnamaldehyde via this method is less commonly detailed, the principles of halogenation of the cinnamaldehyde framework are established. For instance, α-chlorination of hydrocinnamaldehyde (B1666312) is a known reaction. atamanchemicals.com The chlorination of cinnamaldehyde itself can lead to various products depending on the reaction conditions and the chlorinating agent used. For example, the synthesis of N,N',N'-trichloro-t-cinnamaldehyde semicarbazone involves an electrophilic N-chlorination step using calcium hypochlorite. orientjchem.org

It is important to note that direct chlorination of the aromatic ring of cinnamaldehyde would likely require specific catalysts and conditions to achieve regioselectivity for the 4-position, and this route is not as frequently cited for the preparation of 4-chlorocinnamaldehyde as the condensation method starting from 4-chlorobenzaldehyde.

Advanced Synthetic Approaches and Catalysis in 4-Chlorocinnamaldehyde Synthesis

Organocatalytic Asymmetric Synthesis Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the stereoselective formation of chiral molecules without the need for metal catalysts. au.dk In the context of 4-chlorocinnamaldehyde, organocatalysis is primarily employed in reactions where 4-chlorocinnamaldehyde acts as a substrate to generate more complex, chiral molecules.

For example, an asymmetric conjugate addition of nitromethane (B149229) to 4-chlorocinnamaldehyde has been developed for the synthesis of baclofen, utilizing a Jørgensen–Hayashi catalyst. acs.org Diphenylprolinol silyl (B83357) ether has also been used as an organocatalyst in reactions involving 4-chlorocinnamaldehyde. researchgate.net Another study details the use of a bis-phenyl-OSiPh3-pyrrolidine organocatalyst in a reaction with 4-chlorocinnamaldehyde and a β-keto ester to synthesize an octahydroindole derivative. ub.edu

Furthermore, a one-pot asymmetric synthesis of (S)-baclofen hydrochloride involves the initial condensation of 4-chlorobenzaldehyde and acetaldehyde to form trans-4-chlorocinnamaldehyde in situ, which then undergoes an asymmetric Michael reaction. sci-hub.se The enantioselective conjugate addition of dimethyl malonate to 4-chlorocinnamaldehyde has also been demonstrated under solvent-free continuous flow conditions using an immobilized organocatalyst. rsc.org

Table 2: Organocatalytic Asymmetric Reactions Involving 4-Chlorocinnamaldehyde

| Reactants | Organocatalyst | Product Type | Reference |

|---|---|---|---|

| 4-Chlorocinnamaldehyde, Nitromethane | Jørgensen–Hayashi catalyst | Precursor for Baclofen | acs.org |

| 4-Chlorocinnamaldehyde, β-keto ester | bis-phenyl-OSiPh3-pyrrolidine | Octahydroindole derivative | ub.edu |

Multicomponent Reactions for 4-Chlorocinnamaldehyde Derivatives

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of atom economy and green chemistry. bibliomed.org 4-Chlorocinnamaldehyde can serve as a key building block in MCRs to generate a variety of heterocyclic and other complex structures.

For instance, trans-4-chlorocinnamaldehyde has been used in a multicomponent reaction to produce imidazolone (B8795221) derivatives. nih.goved.ac.uk Another study reports a one-pot, four-component reaction for the synthesis of polysubstituted dihydropyridine (B1217469) derivatives, where 4-chlorobenzaldehyde is a key starting material, highlighting the utility of this precursor in generating derivatives that are structurally related to those that could be formed from 4-chlorocinnamaldehyde. bibliomed.org The synthesis of α-cyano-4-chlorocinnamaldehyde has been achieved by reacting 4-chlorobenzaldehyde with cyanoacetic acid derivatives. google.com

These MCRs demonstrate the versatility of the 4-chlorocinnamaldehyde scaffold and its precursor, 4-chlorobenzaldehyde, in the rapid assembly of diverse and complex molecular architectures.

Detailed Reaction Mechanisms and Kinetic Studies

The reactivity of 4-chlorocinnamaldehyde is a subject of significant interest in organic synthesis, particularly concerning the oxidation of its aldehyde group and the stereocontrolled reactions at its α,β-unsaturated system. Mechanistic investigations, supported by kinetic studies and computational chemistry, have provided a deeper understanding of the pathways governing its transformations.

Mechanistic Investigations of Aldehyde Oxidation with 4-Chlorocinnamaldehyde as a Substrate

The oxidation of α,β-unsaturated aldehydes like 4-chlorocinnamaldehyde to their corresponding carboxylic acids is a fundamental transformation. The Pinnick oxidation has emerged as a particularly effective method due to its mild conditions and tolerance for various functional groups. wikipedia.orgnrochemistry.com

The Pinnick oxidation utilizes sodium chlorite (B76162) (NaClO₂) under mildly acidic conditions to convert aldehydes to carboxylic acids. wikipedia.org The generally accepted mechanism proceeds through several key steps. wikipedia.orgnrochemistry.com Initially, chlorous acid (HClO₂), the active oxidizing agent, is formed in situ from the protonation of sodium chlorite. wikipedia.org This is followed by the addition of chlorous acid to the aldehyde carbonyl group, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation, where the aldehydic hydrogen is transferred, yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct. wikipedia.orgnrochemistry.com

A significant challenge in the Pinnick oxidation is the potential for side reactions caused by the hypochlorous acid byproduct. HOCl can react with the starting aldehyde or the product and can also consume the sodium chlorite reagent. wikipedia.orgroyalsocietypublishing.org To mitigate these undesired pathways, radical scavengers such as 2-methyl-2-butene, resorcinol, or hydrogen peroxide are commonly added to the reaction mixture to consume the HOCl. wikipedia.orgnrochemistry.comroyalsocietypublishing.org

Acid additives are crucial for the Pinnick oxidation to proceed efficiently. nih.gov The primary role of the acid is to facilitate the formation of chlorous acid (HClO₂) from sodium chlorite (NaClO₂). wikipedia.orgnih.gov Weak acids, such as monosodium phosphate (B84403) (NaH₂PO₄), are often employed to create the necessary acidic environment. wikipedia.orgnih.gov

Computational studies have underscored the essential role of the acid in driving the reaction. royalsocietypublishing.orgnih.gov The formation of chlorous acid via proton-sodium exchange is a thermodynamically favorable process. nih.gov In some synthetic applications involving cinnamaldehyde derivatives, other acidic co-catalysts have been utilized, including benzoic acid (PhCO₂H) and a dual-catalyst system of boric acid and pivalic acid, which can help suppress the formation of side products. acs.org

Computational Chemistry and DFT Studies of Reaction Barriers

Density Functional Theory (DFT) has been a powerful tool for elucidating the intricate details of the Pinnick oxidation mechanism. nih.govresearchgate.net Computational studies, using levels of theory such as (SMD)-M06-2X/aug-pVDZ, have provided a comprehensive understanding that aligns with experimental observations. royalsocietypublishing.orgnih.gov

These DFT calculations have detailed a two-step mechanism for the oxidation of α,β-unsaturated aldehydes. royalsocietypublishing.orgresearchgate.netsoton.ac.uk

First Reaction Step (FRS): This is the rate-determining step. royalsocietypublishing.orgnih.govsoton.ac.uk It involves the concerted addition of chlorous acid to the aldehyde's carbonyl group through a distorted six-membered ring transition state. royalsocietypublishing.orgresearchgate.netsoton.ac.uk This leads to the formation of a hydroxyallyl chlorite intermediate. royalsocietypublishing.orgresearchgate.netsoton.ac.uk

Second Reaction Step (SRS): This step involves the pericyclic fragmentation of the intermediate to release the carboxylic acid. royalsocietypublishing.orgresearchgate.netsoton.ac.uk The SRS is characterized by a low energetic barrier and is highly exergonic, driven by the reduction of chlorine from Cl(III) to Cl(I). nih.govsoton.ac.uk

For cinnamaldehyde derivatives, DFT calculations have been used to probe the effect of electronic groups on the reaction barriers. royalsocietypublishing.org In the case of 4-chlorocinnamaldehyde, the presence of the electron-withdrawing chloro group was found to have a specific effect on the energetics of the reaction steps. royalsocietypublishing.org The calculated free energy of activation (ΔG‡) for the pericyclic fragmentation step (SRS) for 4-chlorocinnamaldehyde is 12.0 kcal mol⁻¹. royalsocietypublishing.orgsoton.ac.uk This was the highest barrier calculated among the substituted cinnamaldehydes tested, which included those with electron-donating and other electron-withdrawing groups. royalsocietypublishing.org

| Substrate | Reaction Step | Calculated Barrier (ΔG‡) |

|---|---|---|

| 4-Chlorocinnamaldehyde | Pericyclic Fragmentation (SRS) | 12.0 kcal mol⁻¹ |

| Unsubstituted Cinnamaldehyde | Pericyclic Fragmentation (SRS) | 10.8 kcal mol⁻¹ |

Stereochemical Control and Diastereoselectivity in Reactions involving 4-Chlorocinnamaldehyde

The carbon-carbon double bond in 4-chlorocinnamaldehyde provides a site for stereoselective transformations, which is of great value in the synthesis of chiral molecules.

Organocatalysis has been successfully employed to achieve high levels of stereocontrol in reactions involving 4-chlorocinnamaldehyde. For instance, the asymmetric conjugate addition of nitromethane to 4-chlorocinnamaldehyde can be catalyzed by diarylprolinol silyl ethers. acs.orgacs.org This reaction proceeds with high enantioselectivity and is a key step in the synthesis of the chiral drug precursor (S)-baclofen. acs.org

Furthermore, the conjugate addition of dimethyl malonate to 4-chlorocinnamaldehyde has been demonstrated in a continuous flow system using a polymer-supported organocatalyst, yielding the product with high enantioselectivity. researchgate.net Multicomponent reactions involving 4-chlorocinnamaldehyde have also shown stereoselectivity, in one case generating exclusively the Z-diastereomer of the product. tesisenred.net

The diastereoselectivity in nucleophilic additions to aldehydes can often be predicted by the Felkin-Anh model. However, in reactions involving α-haloaldehydes, the stereochemical outcome can be influenced by other factors, including chelation control or the steric influence of a catalyst. In organocatalyzed reactions, the catalyst itself can override the substrate's inherent facial bias to control the stereochemistry of the product. sfu.ca

| Reaction Type | Reactant | Catalyst/Method | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Nitromethane | (2S)-2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine | (-)-(βS)-4-chloro-β-(nitromethyl)benzenepropanal | Enantioselective | acs.org |

| Conjugate Addition | Dimethyl malonate | Polymer-supported Jørgensen-Hayashi catalyst | Dimethyl (R)-2-(1-(4-chlorophenyl)-3-oxopropyl)malonate | Highly enantioselective (96% ee) | researchgate.net |

| Multicomponent Reaction | Various | Not specified | Unsaturated imidazolone | Stereoselective (only Z-diastereomer) | tesisenred.net |

Biological Activities and Pharmacological Potential of 4 Chlorocinnamaldehyde and Its Derivatives

Antimicrobial and Antifungal Research

Recent research has highlighted the significant antimicrobial and antifungal properties of 4-Chlorocinnamaldehyde, a derivative of cinnamaldehyde (B126680). This compound has demonstrated a broad spectrum of activity against various microbial pathogens, positioning it as a compound of interest for further investigation in both agricultural and clinical settings.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

4-Chlorocinnamaldehyde has shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial species. For instance, in studies involving uropathogenic Escherichia coli (UPEC) and Staphylococcus aureus, 4-Chlorocinnamaldehyde exhibited minimum inhibitory concentrations (MICs) of 200 µg/mL against UPEC nih.gov. Another study identified the MIC of 4-Chlorocinnamaldehyde against Vibrio parahaemolyticus and Vibrio harveyi to be 50 µg/mL, which was a lower concentration compared to the parent compound, cinnamaldehyde nih.gov. This suggests that the addition of a chlorine atom to the cinnamaldehyde structure can enhance its bactericidal and bacteriostatic effects researchgate.net.

The antibacterial and antivirulence activities of 4-Chlorocinnamaldehyde have been observed to be more potent than its parent compound in some cases nih.govresearchgate.net. Cinnamaldehyde and its derivatives are known to exert their antimicrobial effects through various mechanisms, including disruption of bacterial cell walls au.dk.

Table 1: Minimum Inhibitory Concentrations (MIC) of 4-Chlorocinnamaldehyde Against Various Bacteria

| Bacterium | MIC (µg/mL) | Reference |

|---|---|---|

| Vibrio parahaemolyticus | 50 | nih.gov |

| Vibrio harveyi | 50 | nih.gov |

| Uropathogenic Escherichia coli (UPEC) | 200 | nih.gov |

Biofilm formation is a critical virulence factor for many pathogenic bacteria, including Vibrio species, as it enhances their persistence and resistance to antimicrobial agents nih.govnih.gov. 4-Chlorocinnamaldehyde has demonstrated significant inhibitory effects on biofilm formation in Vibrio species. In a study on Vibrio parahaemolyticus, 4-Chlorocinnamaldehyde at a concentration of 100 µg/mL resulted in a 98.9% inhibition of biofilm formation nih.gov. Similarly, it completely inhibited biofilm formation in Vibrio harveyi at the same concentration nih.gov.

This anti-biofilm activity is crucial as Vibrio parahaemolyticus is a major foodborne pathogen, and its ability to form biofilms on surfaces in food processing facilities poses a significant food safety risk mdpi.com. The potent anti-biofilm properties of 4-Chlorocinnamaldehyde suggest its potential application as a surface disinfectant in such environments nih.gov.

Table 2: Inhibition of Biofilm Formation in Vibrio Species by 4-Chlorocinnamaldehyde

| Bacterium | Concentration (µg/mL) | Biofilm Inhibition (%) | Reference |

|---|---|---|---|

| Vibrio parahaemolyticus | 100 | 98.9 | nih.gov |

| Vibrio harveyi | 100 | 100.0 | nih.gov |

Beyond its direct antibacterial and anti-biofilm activities, 4-Chlorocinnamaldehyde has been shown to effectively target and inhibit several key virulence factors in bacteria. In Vibrio parahaemolyticus, it has been observed to dose-dependently inhibit cell surface hydrophobicity, fimbriae production, and both swimming and swarming motilities mediated by flagella nih.govresearchgate.netnih.gov. These factors are essential for bacterial adhesion to surfaces and colonization of hosts nih.gov.

Furthermore, 4-Chlorocinnamaldehyde has been found to decrease the secretion of proteases, which are crucial for virulence, and the production of indole, a significant signaling molecule in bacterial communication nih.govresearchgate.net. The suppression of fimbriae production is a noteworthy antivirulence mechanism, as fimbriae are involved in various pathogenic functions, including bacterial aggregation, motility, and adherence nih.gov.

The antivirulence effects of 4-Chlorocinnamaldehyde are rooted in its ability to modulate the expression of genes associated with virulence and biofilm formation. In Vibrio parahaemolyticus, treatment with 4-Chlorocinnamaldehyde led to the downregulation of several key genes. These include genes related to quorum sensing and biofilm formation such as aphA, cpsA, luxS, and opaR nih.govresearchgate.net.

Additionally, virulence-related genes, including the motility gene fliA, the thermostable hemolysin gene tdh, and the secretion system gene vopS, were also significantly downregulated nih.gov. For instance, 4-Chlorocinnamaldehyde treatment resulted in a 6-fold downregulation of fliA, a 15-fold downregulation of tdh, and a 10-fold downregulation of vopS nih.gov. Genes related to membrane integrity, fadL and nusA, were also repressed nih.govresearchgate.net. This broad impact on gene expression underscores the potential of 4-Chlorocinnamaldehyde as a multi-target antimicrobial agent.

Antifungal Activity against Plant and Human Pathogens

4-Chlorocinnamaldehyde has also demonstrated significant antifungal properties against a range of plant and human pathogens. Its efficacy against the human pathogen Candida albicans, a common cause of opportunistic infections, has been a subject of recent investigation. Studies have shown that 4-Chlorocinnamaldehyde exhibits fungicidal activity against fluconazole-resistant C. albicans yuntsg.comnih.gov. The minimum inhibitory concentration (MIC) against C. albicans was determined to be 25 μg/mL yuntsg.comnih.gov. Furthermore, at sub-inhibitory concentrations, it was found to significantly inhibit cell aggregation and hyphal formation, which are critical for the virulence of C. albicans yuntsg.comnih.gov. It also displayed strong antibiofilm activity against this fungal pathogen, with a 99% inhibition at a concentration of 100 µg/mL nih.gov.

In the context of plant pathogens, a derivative of 4-chlorocinnamaldehyde, 4-chlorocinnamaldehyde thiosemicarbazide (B42300) (PMDD), has been developed as a novel fungicide acs.org. PMDD has shown efficacy against a variety of plant pathogens acs.org.

Table 3: Antifungal Activity of 4-Chlorocinnamaldehyde

| Pathogen | Activity | Concentration | Reference |

|---|---|---|---|

| Candida albicans | MIC | 25 µg/mL | yuntsg.comnih.gov |

| Biofilm Inhibition | 99% at 100 µg/mL | nih.gov |

Take-all disease, caused by the fungus Gaeumannomyces graminis var. tritici (Ggt), is a devastating root disease affecting wheat and other cereals worldwide, capable of causing significant yield losses bayer.co.uknih.govuky.edu. A novel fungicide, 4-chlorocinnamaldehyde thiosemicarbazide (PMDD), derived from 4-chlorocinnamaldehyde, has shown promising results in controlling this disease acs.orgnih.govmdpi.com.

Field assays have demonstrated that PMDD provides good control efficacy against wheat take-all disease acs.orgnih.gov. Biochemical studies have revealed a unique mode of action for PMDD, which acts as a laccase inhibitor acs.orgnih.gov. This novel mechanism is significant as it shows no cross-resistance with existing commercial fungicides used for take-all disease control nih.gov. The development of PMDD from 4-chlorocinnamaldehyde highlights the potential of this chemical scaffold in creating effective solutions for managing critical plant diseases acs.org.

Activity against Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe grisea

While cinnamaldehyde and its derivatives have been investigated for broad-spectrum antifungal properties, specific research data on the direct activity of 4-Chlorocinnamaldehyde against the plant pathogenic fungi Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, and Magnaporthe grisea is not extensively detailed in the available literature. Studies on related compounds, such as trans-cinnamaldehyde, have shown activity against Sclerotinia sclerotiorum, but direct data for the 4-chloro derivative is limited. researchgate.net Further research is required to fully elucidate the efficacy of 4-Chlorocinnamaldehyde against this specific group of plant pathogens.

Antifungal Activity against Candida species (e.g., C. albicans, C. glabrata, C. krusei, C. guilliermondii)

4-Chlorocinnamaldehyde has demonstrated notable antifungal activity, particularly against Candida albicans. Studies have established the minimum inhibitory concentration (MIC) of 4-Chlorocinnamaldehyde against fluconazole-resistant C. albicans to be 25 μg/mL. nih.govyuntsg.com Time-kill experiments have further revealed that the compound exhibits fungicidal activity against this pathogen. nih.gov The effectiveness of 4-Chlorocinnamaldehyde was also assessed in a murine model of disseminated candidiasis, where it was found to significantly reduce the fungal burden in infected mice. nih.govyuntsg.com

While research has focused significantly on C. albicans, detailed studies concerning the antifungal activity of 4-Chlorocinnamaldehyde against other Candida species such as C. glabrata, C. krusei, and C. guilliermondii are less prevalent in the reviewed literature.

| Fungal Species | Reported MIC | Reference |

|---|---|---|

| Candida albicans (fluconazole-resistant) | 25 μg/mL | nih.govyuntsg.com |

Mechanisms of Antifungal Action, including Hyphal Growth and Cell Aggregation Inhibition

The antifungal mechanism of 4-Chlorocinnamaldehyde against Candida albicans involves the disruption of key virulence factors. Research has shown that sub-inhibitory concentrations of the compound, ranging from 5 to 20 μg/mL, significantly inhibit both cell aggregation and hyphal formation. nih.govyuntsg.com The transition from yeast to hyphal form is a critical step in the pathogenesis of C. albicans, enabling tissue invasion and biofilm formation. By impeding this morphological switch, 4-Chlorocinnamaldehyde limits the fungus's ability to establish infection. nih.gov The inhibition of cell aggregation is another primary mechanism by which this compound is thought to disrupt the formation of C. albicans biofilms. yuntsg.com

Antiviral Research

Inhibitory Effects on Coxsackievirus B3 (CVB3)-Induced Viral Myocarditis

In an effort to develop more stable and effective treatments for viral myocarditis (VMC), cinnamaldehyde was used as a lead compound to synthesize five derivatives, one of which was 4-Chlorocinnamaldehyde (designated as compound 2). biomolther.orgnih.gov These derivatives were evaluated for their antiviral effects against Coxsackievirus B3 (CVB3), a primary cause of VMC. nih.gov While all derivatives were tested, the study highlighted that two other compounds, α-bromo-4-methylcinnamaldehyde (compound 4) and α-bromo-4-chlorocinnamaldehyde (compound 5), were the most potent inhibitors of CVB3 in HeLa cells. biomolther.orgnih.gov These brominated derivatives were found to effectively reduce viral titers and cardiac pathological changes in animal models. nih.gov Although 4-Chlorocinnamaldehyde was part of this significant research, it was not identified as the most promising antiviral candidate from this particular group of derivatives. biomolther.org

Modulation of Inflammatory Cytokines (TNF-α, IL-1β, IL-6) in Viral Infections

The inflammatory response is a key component of the pathology of viral myocarditis, with cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) playing a significant role. nih.gov In the investigation of cinnamaldehyde derivatives against CVB3, the effects of 4-Chlorocinnamaldehyde (compound 2), along with the more potent brominated derivatives (compounds 4 and 5), on the production of these inflammatory cytokines in CVB3-infected neonatal rat cardiomyocytes were examined. biomolther.orgnih.gov The results of the study emphasized that the brominated derivatives significantly inhibited the secretion, mRNA, and protein expression of TNF-α, IL-1β, and IL-6. biomolther.orgnih.gov This indicates that while the anti-inflammatory potential of the cinnamaldehyde scaffold was explored with the inclusion of 4-Chlorocinnamaldehyde, the most potent anti-inflammatory effects in the context of this viral infection model were attributed to other derivatives in the series. nih.gov

Impact on NF-κB Activation and Toll-like Receptor (TLR) Pathways

Currently, there is a lack of specific research data detailing the direct impact of 4-Chlorocinnamaldehyde on the activation of Nuclear Factor-kappa B (NF-κB) and the signaling pathways of Toll-like Receptors (TLRs). While studies on the parent compound, cinnamaldehyde, have shown inhibitory effects on NF-κB activation and TLR4 signaling, similar investigations into the 4-chloro derivative have not been found in the available scientific literature. Therefore, the precise mechanisms and extent to which 4-Chlorocinnamaldehyde may modulate these critical inflammatory pathways remain to be elucidated.

Enzyme Inhibition Studies

4-Chlorocinnamaldehyde has been identified as a significant inhibitor of mushroom tyrosinase, an enzyme crucial in the process of melanin (B1238610) synthesis. The inhibitory action of this compound extends to both the monophenolase and diphenolase activities of the enzyme.

Inhibitory Effects on Mushroom Tyrosinase Activity

Research has demonstrated that 4-Chlorocinnamaldehyde exerts a notable inhibitory effect on mushroom tyrosinase. This inhibition is crucial in the context of controlling melanogenesis, the pathway responsible for pigment formation. The compound's ability to interfere with this enzyme makes it a subject of interest for applications where the browning effect, mediated by tyrosinase, is undesirable.

Kinetic Analysis of Tyrosinase Inhibition

Kinetic studies have revealed that the inhibition of mushroom tyrosinase by 4-Chlorocinnamaldehyde is of a reversible and competitive nature. nih.gov This indicates that 4-Chlorocinnamaldehyde competes with the substrate for binding to the active site of the enzyme. The inhibition constant (K_I) for this interaction has been determined to be 0.17 mM. nih.gov

Impact on Monophenolase and Diphenolase Activities

4-Chlorocinnamaldehyde has been shown to significantly inhibit both the monophenolase and diphenolase activities of tyrosinase. nih.gov For its effect on monophenolase activity, the compound was found to prolong the lag phase. nih.gov The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined to be 0.07 mM for monophenolase and 0.3 mM for diphenolase. nih.gov

| Enzyme Activity | IC50 Value (mM) |

| Monophenolase | 0.07 |

| Diphenolase | 0.3 |

Anthelmintic Properties

Efficacy against Caenorhabditis elegans

Studies investigating the anthelmintic potential of cinnamaldehyde analogs have identified 4-Chlorocinnamaldehyde as a particularly active compound against the nematode Caenorhabditis elegans. Its efficacy was demonstrated at a concentration of 20 μg/mL. The anthelmintic effect of 4-Chlorocinnamaldehyde was further substantiated by the observation of slight morphological alterations to the cuticle of the treated C. elegans.

| Organism | Compound | Effective Concentration |

| Caenorhabditis elegans | 4-Chlorocinnamaldehyde | 20 μg/mL |

Other Potential Biological Activities

Antioxidant Effects

Specific studies detailing the direct antioxidant effects of 4-Chlorocinnamaldehyde, such as its ability to scavenge free radicals or modulate oxidative stress pathways, are not available in the reviewed literature. While its parent compound, cinnamaldehyde, is recognized for antioxidant properties, these characteristics cannot be directly attributed to its chlorinated derivative without specific experimental evidence.

Anti-inflammatory Mechanisms

There is a lack of specific research on the anti-inflammatory mechanisms of 4-Chlorocinnamaldehyde. Investigations into its effects on key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2), have not been detailed in the available literature.

Anti-angiogenic Properties

No specific data was found regarding the anti-angiogenic properties of 4-Chlorocinnamaldehyde. Research into its potential to inhibit the formation of new blood vessels, a critical process in tumor growth and other diseases, has not been documented in the available scientific sources.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlations between Chemical Structure and Biological Activity

The antimicrobial and enzyme-inhibiting capabilities of 4-Chlorocinnamaldehyde are finely tuned by its molecular characteristics. The presence and position of substituent groups, the molecule's polarity, and even its three-dimensional arrangement are critical determinants of its biological function.

The antimicrobial potency of the cinnamaldehyde (B126680) scaffold can be significantly modulated by the addition of various substituent groups to its phenyl ring. Research has consistently shown that the presence of electron-withdrawing groups tends to enhance the antimicrobial and antibiofilm activities.

For instance, the introduction of a halogen, such as chlorine or bromine, or a nitro group at the para (4-position) of the phenyl ring has been found to increase the electrophilicity of the molecule. This heightened electrophilicity is believed to be a key factor in the enhanced antibacterial activity observed in these derivatives.

The polarity of cinnamaldehyde derivatives plays a significant role in their ability to penetrate bacterial cell membranes and exert their antibacterial effects. A QSAR study on cinnamaldehyde-amino acid Schiff base compounds revealed that the polarity parameter, in conjunction with the minimum atomic state energy for a hydrogen atom, significantly affects their antibacterial activity against both Escherichia coli and Staphylococcus aureus. This suggests that a balance of lipophilic and electronic properties is crucial for optimal antibacterial efficacy.

While research on the direct interaction of 4-Chlorocinnamaldehyde with the enzyme laccase is limited, studies on its derivatives provide valuable insights. A novel fungicide, 4-chlorocinnamaldehyde thiosemicarbazide (B42300) (PMDD), has been identified as a laccase inhibitor. This suggests that the 4-chlorocinnamaldehyde moiety is a key structural component for this inhibitory activity.

For related phenolic compounds to effectively inhibit laccase, optimal hydrophobic packing is necessary to reach the enzyme's T1 copper site. Following this, specific electronic properties are required to facilitate the subsequent electron transfer, a critical step in the catalytic cycle of laccase. It is hypothesized that the aldehyde group and the chlorine atom of 4-Chlorocinnamaldehyde contribute to these necessary hydrophobic and electronic characteristics for laccase inhibition.

The identity and position of halogen substituents on the cinnamaldehyde ring have a marked impact on its biological activity. Studies comparing 4-chloro, 4-bromo, and 4-fluoro derivatives have demonstrated their potent antimicrobial and antibiofilm capabilities.

In one study, 4-chlorocinnamaldehyde and 4-fluorocinnamaldehyde both exhibited a minimum inhibitory concentration (MIC) of 200 µg/mL against uropathogenic Escherichia coli (UPEC). nih.gov In the same study, 4-chlorocinnamaldehyde and 4-bromocinnamaldehyde were also effective in inhibiting biofilm formation by Staphylococcus aureus. nih.gov Another study highlighted the potent nematicidal activities of 4-bromo and 4-chloro cinnamaldehydes, which achieved 100% killing of the nematode Caenorhabditis elegans at concentrations of 10 and 20 μg/mL, respectively. nih.govfrontiersin.org

| Compound | Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Chlorocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | 200 µg/mL nih.gov |

| 4-Fluorocinnamaldehyde | Uropathogenic Escherichia coli (UPEC) | 200 µg/mL nih.gov |

| 4-Bromocinnamaldehyde | Caenorhabditis elegans (Nematicidal) | 10 µg/mL nih.govfrontiersin.org |

| 4-Chlorocinnamaldehyde | Caenorhabditis elegans (Nematicidal) | 20 µg/mL nih.govfrontiersin.org |

The stereochemistry, specifically the geometric isomerism (E/Z) of the double bond in the propenal side chain, is expected to influence the biological activity of 4-Chlorocinnamaldehyde. The distinct spatial arrangement of the substituents in the E and Z isomers can lead to different binding affinities with biological targets and, consequently, to variations in their pharmacological effects.

While the majority of commercially available and studied cinnamaldehyde is the trans or (E)-isomer, specific research detailing the synthesis and comparative biological evaluation of the (E) and (Z) isomers of 4-Chlorocinnamaldehyde is not extensively available in the current scientific literature. However, studies on other, structurally different, compounds have shown that geometric isomers can exhibit significant differences in their biological activities, with one isomer often being more potent than the other. This highlights the importance of considering stereochemistry in the design and evaluation of bioactive molecules.

Computational Modeling and Molecular Docking Studies

Computational methods, such as molecular docking and QSAR, are powerful tools for investigating the interactions between small molecules like 4-Chlorocinnamaldehyde and their biological targets at a molecular level. These in silico approaches can predict binding affinities, identify key interacting residues, and guide the rational design of more effective compounds.

One of the key antibacterial targets of cinnamaldehyde and its derivatives is the bacterial cell division protein FtsZ. Molecular docking studies have been employed to understand how these compounds inhibit FtsZ function. These studies have predicted that cinnamaldehyde analogs, including halogenated derivatives, bind in the interdomain cleft of the FtsZ protein. This binding is thought to interfere with the protein's polymerization and GTPase activity, which are essential for the formation of the Z-ring and subsequent bacterial cell division.

For example, a molecular docking study of various FtsZ inhibitors predicted binding free energies, with more negative values indicating a stronger interaction. While specific binding energy values for 4-Chlorocinnamaldehyde are not always detailed, the general findings for similar halogenated analogs suggest that they form potent interactions within the binding region of FtsZ, thereby inhibiting its enzymatic activity. nih.gov These computational predictions align with experimental observations that these compounds induce an elongated phenotype in bacteria, which is characteristic of inhibited cell division.

QSAR models have further substantiated the importance of molecular properties in the antibacterial activity of cinnamaldehyde derivatives. These models have shown a correlation between descriptors related to polarity and electronic properties and the observed antibacterial efficacy, providing a quantitative framework for understanding the structure-activity relationships. nih.gov

Molecular Docking with Laccase Protein

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand and its target protein at the molecular level. In the context of 4-Chlorocinnamaldehyde, its derivatives have been identified as inhibitors of laccase, a multi-copper oxidase enzyme crucial for various biological processes in fungi, including melanin (B1238610) biosynthesis. nih.govnih.gov

A derivative, 4-chlorocinnamaldehyde thiosemicarbazide (PMDD), has been specifically developed as a novel fungicide that acts as a laccase inhibitor. nih.govnih.govacs.org Molecular docking studies have been employed to investigate the binding mode of PMDD and its subsequent derivatives with the laccase enzyme. nih.gov These studies help to elucidate how the inhibitor fits into the active site of the enzyme, which is essential for designing more potent fungicides. Laccase's active site contains a T1 copper site where substrate oxidation occurs, and understanding the interactions here is key to explaining the inhibitory mechanism. nih.govupc.edu The binding affinity, often expressed as a docking score or binding energy (kcal/mol), indicates the stability of the ligand-protein complex. colab.wsresearchgate.net

Table 1: Representative Binding Affinities of Various Ligands with Laccase This table is illustrative of typical docking results for laccase inhibitors and substrates.

| Ligand/Substrate | Target Laccase | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| ABTS | Ganoderma weberianum | -7.1 | proteobiojournal.com |

| Sulfisoxazole | Ganoderma weberianum | -6.8 | proteobiojournal.com |

| 2,4-dichlorophenol | Lac_CB10 | -5.9 | nih.gov |

| PMDD-5Y Derivative (4bh) | Fungal Laccase | Not specified, but identified as potent inhibitor | nih.gov |

Ligand-Protein Interactions and Binding Modes

The inhibitory action of compounds like 4-Chlorocinnamaldehyde derivatives on laccase is dictated by specific interactions within the enzyme's active site. Docking studies reveal that the binding is typically stabilized by a combination of hydrophobic interactions and hydrogen bonds. nih.govresearchgate.net

For laccase inhibitors, the binding mode often involves interactions with amino acid residues near the catalytic copper centers. The active site of laccase from Trametes versicolor, a commonly studied model, includes key non-polar residues such as A161, F162, P163, L164, and G392, which can form hydrophobic interactions, and charged residues like D206, which can participate in hydrogen bonding. The substrate-binding pocket is located near the T1 copper site, and the proper orientation of the inhibitor towards this site is crucial for effective electron transfer disruption. upc.edu Derivatives of 4-chlorocinnamaldehyde are designed to fit within this pocket, with different functional groups positioned to maximize these stabilizing interactions. For instance, the thiosemicarbazide moiety of PMDD can act as a hydrogen bond donor and acceptor, contributing to its binding affinity. researchgate.net

Molecular Docking with 14α-demethylase

Another critical target for antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a key player in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govnih.gov Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Azole antifungals, a major class of drugs, function by binding to the heme iron in the active site of CYP51. nih.gov

Molecular docking studies are frequently used to predict the binding modes and affinities of potential inhibitors within the CYP51 active site. nih.govfrontiersin.org While specific docking studies for 4-Chlorocinnamaldehyde are not prominently documented in the provided search results, the methodology is well-established. Such studies would involve placing 4-Chlorocinnamaldehyde into the active site of a CYP51 homology model (e.g., from Candida albicans). The analysis would focus on the interactions between the compound and key residues in the binding pocket, as well as the coordination with the central heme group. The binding energy for potent inhibitors of CYP51 typically falls in a favorable range, for example, -6.11 to -9.43 kcal/mol for a series of imidazo[1,2-a]pyrimidines. nih.gov The planar structure of 4-Chlorocinnamaldehyde, with its aromatic ring and conjugated system, could potentially engage in π-π stacking and hydrophobic interactions with residues in the active site.

Prediction of Antifungal and Antibacterial Activity using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org For cinnamaldehyde and its derivatives, QSAR models have been successfully developed to predict their antifungal and antibacterial activities. nih.govresearchgate.net

These models are built using a set of known compounds and their experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and lipophilicity parameters. By applying statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the descriptors with the activity. nih.govfrontiersin.org

For instance, a QSAR study on cinnamaldehyde derivatives against wood-decaying fungi found good correlation coefficients (R² > 0.9), indicating strong predictive power. nih.gov Similarly, QSAR models have been applied to predict the antibacterial activity of cinnamaldehydes against pathogens like E. coli and S. aureus. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds like 4-Chlorocinnamaldehyde, guiding the design of more potent antimicrobial agents. nih.gov

Table 2: Key Aspects of QSAR Modeling for Cinnamaldehyde Derivatives

| Model Component | Description | Example Application |

|---|---|---|

| Biological Activity | The measured effect of the compounds, often expressed as log(1/MIC) or logAR. | Antifungal activity against Trametes versicolor and Gloeophyllun trabeum. nih.gov |

| Molecular Descriptors | Numerical values representing molecular properties (e.g., electronic, topological, quantum-chemical). | Polarity parameter, minimum atomic state energy for an H atom. |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Best Multiple Linear Regression (BMLR). nih.gov |

| Validation | Process to assess the predictive power of the model. | High correlation coefficients (R² > 0.9) and small errors between experimental and calculated values. nih.gov |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. youtube.comyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons (electrophile). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. youtube.comnist.gov A small energy gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Chlorocinnamaldehyde, the conjugated π-system of the benzene (B151609) ring, double bond, and carbonyl group significantly influences the energies of its frontier orbitals. The electron-withdrawing nature of the chlorine atom and the aldehyde group would be expected to lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack, for instance, at the β-carbon of the double bond (Michael addition) or the carbonyl carbon. nih.gov FMO analysis helps to rationalize the electrophilic nature of cinnamaldehydes and their biological activity, which often involves reactions with nucleophilic residues (e.g., cysteine or histidine) in target proteins. youtube.com

Distortion/Interaction Analysis and Activation Strain Model

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational tool used to analyze the activation barriers of chemical reactions. rsc.orgwikipedia.org This model deconstructs the potential energy surface along a reaction coordinate into two primary components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). researchgate.nettheochem.nl

Activation Strain (ΔE_strain): This is the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at the transition state. This term is always destabilizing. wikipedia.orgresearchgate.net

Interaction Energy (ΔE_int): This represents the actual interaction (including steric, electrostatic, and orbital interactions) between the two distorted reactants. This term is typically stabilizing. wikipedia.org

The transition state occurs at the point along the reaction coordinate where the stabilizing interaction energy overcomes the destabilizing strain energy. researchgate.net The ASM provides a detailed understanding of what controls a reaction's activation barrier. For a reaction involving 4-Chlorocinnamaldehyde, such as a cycloaddition or a nucleophilic addition, the model could be used to analyze why certain reaction pathways are favored. For example, in a Diels-Alder reaction, the strain energy associated with distorting the planar conjugated system of 4-Chlorocinnamaldehyde out of planarity would be a major contributor to the activation barrier. The interaction energy term would describe the favorable orbital overlap between the diene and dienophile components. illinois.edu By comparing these components for different reactants or reaction modes, the ASM can explain trends in reactivity and selectivity. rsc.org

Derivatization Strategies and Lead Compound Optimization

Synthesis and Evaluation of 4-Chlorocinnamaldehyde Thiosemicarbazide (B42300) (PMDD) and its Analogues

A significant derivatization of 4-chlorocinnamaldehyde involves its reaction with thiosemicarbazide to form 4-chlorocinnamaldehyde thiosemicarbazide, a compound also identified as PMDD. This novel fungicide has demonstrated notable efficacy against a variety of plant pathogens.

The primary mode of action for PMDD has been identified as the inhibition of laccase, an enzyme crucial for fungal pathogenesis. This unique mechanism of action is a key area of biochemical study. Research has shown that PMDD exhibits protective fungicidal activity and can be transported systemically within plants after root treatment, making it a promising candidate for controlling wheat root diseases like take-all disease, caused by Gaeumannomyces graminis var. tritici (Ggt). Field assays have confirmed its effectiveness in managing this significant wheat disease.

| Compound | Target Organism/Enzyme | Key Finding |

|---|---|---|

| 4-Chlorocinnamaldehyde Thiosemicarbazide (PMDD) | Plant Pathogenic Fungi (e.g., Gaeumannomyces graminis var. tritici) | Acts as a laccase inhibitor with protective and systemic fungicidal activity. |

| PMDD-resistant Ggt mutants | Gaeumannomyces graminis var. tritici (Ggt) | Showed no cross-resistance to other commercial fungicides, confirming a unique mode of action. |

Development of Sulfonyl Hydrazide Derivatives from 4-Chlorocinnamaldehyde Scaffolds

Building on the fungicidal success of 4-chlorocinnamaldehyde thiosemicarbazide (PMDD-5Y), researchers have used it as a lead compound to develop novel sulfonyl hydrazide derivatives. This strategy involves incorporating active groups from natural products into the pesticide's molecular structure to discover new lead compounds. In one such study, a series of sulfonyl hydrazide derivatives featuring a 1,2,3,4-tetrahydroquinoline (B108954) scaffold were designed and synthesized.

These newly synthesized compounds demonstrated antifungal activities against several fungi, with particularly strong effects against Valsa mali and Sclerotinia sclerotiorum. The biological evaluation identified specific derivatives with potent activity. For instance, compound 4bl showed excellent in vitro activity against S. sclerotiorum and V. mali, with EC50 values of 3.32 and 2.78 μg/mL, respectively.

Enzyme activity assays confirmed that these derivatives retained the laccase inhibition mechanism of the parent compound. Compound 4bh was found to be the most potent laccase inhibitor in the series, with an EC50 value of 14.85 μg/mL. This inhibitory activity was superior to both the lead compound PMDD-5Y and the positive control, cysteine. Molecular docking studies were also employed to investigate the binding mode of these compounds with the laccase enzyme, providing insights into the structural features responsible for their inhibitory function.

| Compound | Target Organism/Enzyme | EC50 Value (μg/mL) | Notes |

|---|---|---|---|

| 4bl | Sclerotinia sclerotiorum | 3.32 | Showed very good in vitro antifungal activity. |

| 4bl | Valsa mali | 2.78 | Showed very good in vitro antifungal activity. |

| 4bh | Laccase | 14.85 | Demonstrated the best inhibitory activity against laccase, more active than the lead compound PMDD-5Y. |

| PMDD-5Y (Lead Compound) | Laccase | Less active than 4bh | Used as the starting point for developing sulfonyl hydrazide derivatives. |

Synthesis and Biological Assessment of Cinnamaldehyde-Amino Acid Schiff Base Compounds

The reaction of cinnamaldehyde (B126680) derivatives with amino acids produces stable Schiff base compounds, which have been widely synthesized and explored for their biomedical applications. A study involving the synthesis of 24 Schiff base compounds from three cinnamaldehyde derivatives and eight amino acids was conducted to create hydrophilic versions and assess their bioactivity. The synthesis is straightforward, often requiring mild reaction conditions.

These cinnamaldehyde-amino acid Schiff bases exhibit significant antimicrobial properties. Their activity was evaluated against fungi such as Aspergillus niger and Penicillium citrinum, and bacteria including Escherichia coli and Staphylococcus aureus. The results showed that many of these compounds possessed significant bioactivity, in some cases comparable to commercial antibiotics like ciprofloxacin.

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antimicrobial efficacy. It was found that the presence of a chlorine atom at the para-position (-p-Cl) on the benzene (B151609) ring of the cinnamaldehyde scaffold significantly contributes to the antimicrobial activity. Additionally, the number of carboxylate groups (-COOK) from the amino acid salts also played a crucial role in the observed bioactivity. These findings highlight a promising strategy for developing new antimicrobial agents by combining cinnamaldehyde derivatives with amino acids.

| Compound Class | Reactants | Target Organisms | Key Structure-Activity Relationship Findings |

|---|---|---|---|

| Cinnamaldehyde-Amino Acid Schiff Bases | 4-Chlorocinnamaldehyde and various amino acids | Aspergillus niger, Penicillium citrinum, Escherichia coli, Staphylococcus aureus | The -p-Cl group on the cinnamaldehyde ring significantly enhances antimicrobial activity. |

| Cinnamaldehyde-Amino Acid Schiff Bases | Cinnamaldehyde derivatives and amino acid salts | Bacteria and Fungi | The number of carboxylate (-COOK) groups from the amino acid component contributes to bioactivity. |

Fluorinated Cinnamaldehyde Derivatives and their Research Applications

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance biological activity. In this context, a series of novel cinnamide-fluorinated derivatives were synthesized and evaluated for their potential as anticancer agents. These compounds were characterized using various spectroscopic methods.

The primary research application explored for these derivatives was their cytotoxic activity against cancer cell lines. All the prepared p-fluorocinnamide derivatives were tested against the HepG2 liver cancerous cell line. The results indicated that the compounds exhibited variable levels of antiproliferative activity.

One derivative, an imidazolone (B8795221) compound bearing an N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety (compound 6), displayed the most potent cytotoxic activity with an IC50 value of 4.23 μM. This was more potent than the reference standard, staurosporine (B1682477), which had an IC50 of 5.59 μM. Further investigation showed that compound 6 also inhibited the epidermal growth factor receptor (EGFR) with an IC50 value of 0.13 μM, comparable to the drug palatinib (IC50 = 0.07 μM). Cell cycle analysis revealed that this compound arrested HepG2 cells in the G1 phase and induced apoptosis, suggesting its potential as a lead compound for developing new antitumor agents against hepatocellular carcinoma.

| Compound | Target | IC50 Value | Notes |

|---|---|---|---|

| Imidazolone derivative 6 | HepG2 liver cancer cells | 4.23 μM | Showed more potent cytotoxic activity than the reference compound staurosporine (IC50 = 5.59 μM). |

| Imidazolone derivative 6 | Epidermal Growth Factor Receptor (EGFR) | 0.13 μM | Activity is comparable to palatinib (IC50 = 0.07 μM). |

α-Substituted and other Cinnamaldehyde Analogues for Enhanced Bioactivity

Modifications to the cinnamaldehyde scaffold, including α-substitution, have been explored to enhance or introduce new biological activities. An oxidative Heck reaction has been utilized for the synthesis of α,β-unsaturated cinnamaldehyde derivatives, which can serve as precursors for more complex molecules. These strategies aim to create analogues with improved potency and specific biological effects.

One area of investigation is the development of agents with dual antibiofilm and anthelmintic properties. A study of eleven cinnamaldehyde analogues found that specific substitutions were key to their activity. For instance, α-methyl cinnamaldehyde was a potent inhibitor of Candida albicans biofilm formation, showing over 90% inhibition at a concentration of 50 μg/mL. This compound was observed to inhibit the hyphal growth and cell aggregation critical for biofilm development. In contrast, 4-chloro cinnamaldehyde demonstrated significant anthelmintic properties against the nematode Caenorhabditis elegans at a concentration of 20 μg/mL.

Other research has focused on synthesizing α-aryl substituted fosmidomycin (B1218577) analogues from cinnamaldehyde derivatives to act as inhibitors of Mycobacterium tuberculosis. These analogues were evaluated for their ability to inhibit the enzyme 1-deoxy-d-xylulose (B118218) 5-phosphate reductoisomerase (DXR). The synthesized compounds showed a range of inhibitory activities, with IC50 values between 0.8 and 27.3 μM. This demonstrates that diverse α-aromatic substitutions on the cinnamaldehyde framework can be tolerated by the target enzyme, offering a pathway for developing new antitubercular agents.

| Compound Analogue | Bioactivity | Target Organism/Enzyme | Key Finding |

|---|---|---|---|

| α-Methyl cinnamaldehyde | Antibiofilm | Candida albicans | >90% inhibition of biofilm formation at 50 μg/mL. |

| 4-Chloro cinnamaldehyde | Anthelmintic | Caenorhabditis elegans | Exhibited anthelmintic property at 20 μg/mL. |

| α-Aryl substituted fosmidomycin analogues | Enzyme Inhibition | Mycobacterium tuberculosis DXR | IC50 values ranged from 0.8 to 27.3 μM. |

Mechanistic Insights into Cellular and Molecular Interactions

Investigation of Enzyme Inhibition Pathways

While 4-Chlorocinnamaldehyde's biological activities are pronounced, the specific enzyme inhibition pathways that it targets are not extensively detailed in the current scientific literature. The reactivity of the α,β-unsaturated aldehyde functional group suggests a potential for interaction with nucleophilic residues, such as cysteine, in enzyme active sites, a common mechanism for aldehyde-containing compounds. However, direct evidence identifying the specific enzymes inhibited by 4-Chlorocinnamaldehyde and the corresponding kinetic profiles remains an area for future investigation.

Cellular Signaling Pathway Modulation (e.g., NF-κB, JAK/STAT3, RNA Degradation) by Cinnamaldehyde (B126680) Analogues

Studies on cinnamaldehyde, the parent compound of 4-Chlorocinnamaldehyde, provide insights into the potential cellular signaling pathways modulated by its derivatives.

NF-κB Pathway: Cinnamaldehyde has been shown to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. nih.gov Cinnamaldehyde can inhibit NF-κB activation through multiple signal transduction pathways, including NIK/IKK, ERK, and p38 MAPK. nih.gov This suggests that analogues like 4-Chlorocinnamaldehyde may exert anti-inflammatory effects through similar modulation of the NF-κB pathway.

JAK/STAT3 Pathway: Research indicates that cinnamaldehyde can attenuate the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. nih.gov Specifically, it has been found to reverse the activation of the JAK2-STAT1/STAT3 cascade induced by advanced glycation end products. nih.gov The JAK/STAT pathway is vital for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression related to immunity and inflammation. The activity of the parent compound suggests a potential mechanism for 4-Chlorocinnamaldehyde in modulating these processes.

RNA Degradation: Currently, there is no specific information available in the scientific literature detailing the impact of 4-Chlorocinnamaldehyde or its parent cinnamaldehyde on RNA degradation pathways.

Gene Expression Profiling in Response to 4-Chlorocinnamaldehyde and its Derivatives

Transcriptional analysis of Vibrio parahaemolyticus treated with 4-Chlorocinnamaldehyde has revealed significant changes in gene expression. The compound primarily downregulates genes associated with virulence, quorum sensing (QS), biofilm formation, and membrane integrity. nih.govnih.gov

A study on the transcriptional profiles of V. parahaemolyticus demonstrated that 4-Chlorocinnamaldehyde, along with 4-BromoCNMA and 4-NitroCNMA, significantly downregulated a common set of 12 genes. nih.gov These genes are crucial for the bacterium's pathogenic processes.

Below is an interactive data table summarizing the genes downregulated by 4-Chlorocinnamaldehyde in V. parahaemolyticus.

| Gene | Function/Category | Fold Downregulation |

| aphA | Quorum Sensing (QS) and Biofilm | > 5-fold |

| opaR | Quorum Sensing (QS) and Biofilm | > 5-fold |

| cpsA | Biofilm Formation | > 5-fold |

| luxS | Quorum Sensing (QS) | > 2-fold |

| fliA | Virulence (Flagellar Regulation) | > 5-fold |

| tdh | Virulence (Thermostable Direct Hemolysin) | > 5-fold |

| vopS | Virulence (Type III Secretion System) | > 5-fold |

| fadL | Membrane Integrity (Fatty Acid Transport) | > 5-fold |

| nusA | Membrane Integrity (Transcription Termination) | > 5-fold |

This data is based on transcriptional analysis of V. parahaemolyticus treated with 50 µg/mL of 4-Chlorocinnamaldehyde. The 16S rRNA gene was used as a housekeeping gene for normalization. nih.gov

Impact on Quorum Sensing and Biofilm-Related Genes

4-Chlorocinnamaldehyde demonstrates a pronounced impact on genes that regulate quorum sensing (QS) and biofilm formation, which are critical for coordinated bacterial behavior and survival. nih.gov By interfering with these systems, the compound disrupts the ability of bacteria to form resilient communities and express virulence factors in a population-density-dependent manner.

Specifically, treatment with 4-Chlorocinnamaldehyde leads to the significant downregulation of key QS and biofilm-related genes in V. parahaemolyticus: nih.govnih.gov

aphA and opaR : These are master regulators of quorum sensing in Vibrio species. Their downregulation by more than five-fold disrupts the entire QS cascade. nih.gov

luxS : This gene is involved in the production of Autoinducer-2 (AI-2), a universal QS signal molecule. Its repression further contributes to the disruption of bacterial communication. nih.gov

cpsA : This gene is involved in capsule polysaccharide synthesis, a key component of the biofilm matrix. Its strong downregulation impairs the structural integrity of biofilms. nih.gov

The targeted suppression of these genes underscores the potential of 4-Chlorocinnamaldehyde as an anti-biofilm agent that functions by interfering with the genetic regulatory circuits of pathogenic bacteria. nih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of cinnamaldehyde (B126680) and its derivatives often involves the Claisen-Schmidt (aldol) condensation of benzaldehyde (B42025) (or its substituted forms) with acetaldehyde (B116499). nih.gov While effective, these methods can present environmental and efficiency challenges. Future research should focus on developing more sustainable and efficient synthetic strategies.

Green Chemistry Principles: The application of green chemistry principles is paramount for the future synthesis of 4-chlorocinnamaldehyde. nih.gov This involves the use of safer solvents, minimizing waste, and improving energy efficiency. researchgate.net For instance, a patented method for cinnamaldehyde synthesis utilizes a solid super base as a catalyst, which improves reaction selectivity, simplifies the separation of the catalyst from the reaction mixture, and reduces reaction times. google.com Exploring similar solid catalysts for 4-chlorocinnamaldehyde synthesis could offer significant environmental and economic benefits.

Novel Methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. Its application in multicomponent reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones using aromatic aldehydes, demonstrates its potential. nih.gov Investigating microwave-assisted Claisen-Schmidt condensation for 4-chlorocinnamaldehyde could lead to a more rapid and efficient process. mtak.hu

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. researchgate.net Research into the biosynthetic pathways of cinnamaldehyde in plants and microorganisms has identified key enzymes like 4-coumarate: CoA ligase (4CL) and cinnamoyl-CoA reductase (CCR). nih.gov Future work could explore the engineering of these enzymes or microbial cell factories for the specific production of 4-chlorocinnamaldehyde from renewable feedstocks. researchgate.net

In-depth Mechanistic Studies of Biological Activities

While 4-chlorocinnamaldehyde has demonstrated a spectrum of biological effects, including anthelmintic, antifungal, and antibacterial activities, the precise molecular mechanisms often remain to be fully elucidated. nih.govnih.gov A deeper understanding of its mechanism of action is crucial for optimizing its efficacy and for the rational design of new derivatives.

The core chemical feature believed to be responsible for the bioactivity of cinnamaldehydes is the α,β-unsaturated carbonyl group, which can act as a Michael acceptor. nih.govnih.gov This allows it to form covalent adducts with nucleophilic residues, such as cysteine thiols, in target proteins.

Identified and Potential Mechanisms:

Antifungal Activity: 4-Chlorocinnamaldehyde exhibits potent activity against fluconazole-resistant Candida albicans, where it has been shown to inhibit cell aggregation and hyphal formation, key virulence factors. nih.gov Future studies should aim to identify the specific cellular pathways and protein targets in fungi that are disrupted by the compound.

Antibacterial and Antivirulence Activity: In Vibrio parahaemolyticus, 4-chlorocinnamaldehyde downregulates the expression of genes related to quorum sensing (QS) and biofilm formation, such as luxS and opaR. nih.gov It has been hypothesized that cinnamaldehyde analogs target the transcriptional regulatory protein LuxR, thereby decreasing its ability to bind to DNA. nih.gov Further research is needed to confirm the direct molecular targets and to understand how the compound modulates these complex regulatory networks.

Enzyme Inhibition: Cinnamaldehyde has been shown to inhibit the GTPase activity and polymerization of the bacterial cell division protein FtsZ. nih.gov Investigating whether 4-chlorocinnamaldehyde shares this target or inhibits other essential enzymes in pathogens could reveal new therapeutic strategies.

Design and Synthesis of Highly Potent and Selective Derivatives

The synthesis and evaluation of various cinnamaldehyde analogs have provided valuable insights into their structure-activity relationships (SAR). This knowledge forms the foundation for the future design of derivatives with enhanced potency and selectivity for specific biological targets.

Studies have consistently shown that substitutions on the phenyl ring significantly modulate biological activity. For instance, halogenated derivatives, including 4-chloro and 4-bromo cinnamaldehyde, have demonstrated superior anthelmintic and antibacterial activities compared to the parent compound. nih.govnih.gov

| Derivative | Biological Activity | Organism/Cell Line | Key Finding |

|---|---|---|---|

| 4-Chlorocinnamaldehyde | Anthelmintic | Caenorhabditis elegans | Among the most active analogs, inducing slight structural changes to the cuticle. nih.govfrontiersin.org |

| 4-Bromocinnamaldehyde | Anthelmintic | Caenorhabditis elegans | Showed high activity at low concentrations (20 μg/mL). nih.govfrontiersin.org |

| 4-Chlorocinnamaldehyde | Antifungal | Candida albicans (fluconazole-resistant) | Inhibited biofilm formation and hyphal development. nih.gov |

| 4-Chlorocinnamaldehyde | Antibacterial / Antivirulence | Vibrio parahaemolyticus | Inhibited biofilm formation and downregulated quorum sensing genes. nih.gov |

| 4-Nitrocinnamaldehyde | Antibacterial / Antivirulence | Vibrio parahaemolyticus | Displayed significant antibacterial and antivirulence activities. nih.gov |

| Cinnamaldehyde-chalcone hybrids | Anticancer | DU145 (prostate), SKBR-3 (breast), HepG2 (liver) | Novel synthesized hybrids showed promising anticancer activity in vitro. nih.gov |

Future research should focus on a systematic exploration of substitutions at various positions of the 4-chlorocinnamaldehyde scaffold. This includes modifying the phenyl ring with different functional groups to fine-tune electronic and steric properties, as well as altering the aldehyde group to create novel Schiff bases or other derivatives to potentially change the mechanism of action or improve pharmacokinetic properties. mdpi.com

Translational Research and Potential Applications in Agriculture and Medicine

A significant gap exists between promising laboratory findings and their practical application. Future efforts must be directed towards the translational research required to develop 4-chlorocinnamaldehyde-based products for agricultural and medicinal use.

Agricultural Applications:

Nematicides: 4-Chlorocinnamaldehyde has shown potent activity against plant-parasitic nematodes like Meloidogyne incognita and the model organism C. elegans. nih.govcaass.org.cn This positions it as a strong candidate for the development of new, potentially safer, botanical nematicides to address significant crop losses in agriculture. benthamopen.com Future research must include formulation development to enhance stability and efficacy in soil, field trials to evaluate performance under real-world conditions, and ecotoxicological studies to ensure environmental safety.

Medicinal Applications:

Antifungal Agents: The activity of 4-chlorocinnamaldehyde against drug-resistant Candida albicans is particularly noteworthy given the urgent need for new antifungal therapies. nih.gov A mouse model of candidiasis revealed that the compound significantly reduced fungal burden and improved survival. nih.gov Further preclinical studies are warranted to assess its pharmacokinetic profile, and safety before it can be considered for clinical development.

Antibacterial/Antivirulence Agents: The ability of 4-chlorocinnamaldehyde to inhibit virulence factors like biofilm formation in pathogenic bacteria presents an attractive alternative to traditional antibiotics, potentially reducing the pressure for resistance development. nih.gov This "anti-virulence" approach is a key area of modern drug discovery, and 4-chlorocinnamaldehyde is a promising lead.

Computational Drug Discovery and Rational Design of 4-Chlorocinnamaldehyde-Based Agents

Computational methods are powerful tools that can accelerate the drug discovery process by predicting the activity of novel compounds and providing insights into their interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Such models have been successfully developed for cinnamaldehyde derivatives to predict their antifungal activity against wood-decaying fungi and their inhibitory activity against Farnesyl Protein Transferase (FPTase). nih.govnih.govresearchgate.net

| Activity | Target | Model Type | Key Finding |

|---|---|---|---|

| Antifungal | Trametes versicolor & Gloeophyllun trabeum | BMLR | Developed models with good correlation (R² > 0.9) to predict antifungal activity. nih.gov |

| Anticancer | Farnesyl Protein Transferase (FPTase) | 3D-QSAR (CoMFA) | Identified steric and electrostatic properties critical for inhibitory activity. nih.govresearchgate.net |

Future work should focus on developing specific QSAR models for the activities of 4-chlorocinnamaldehyde and its analogs. These models could guide the synthesis of new derivatives by predicting which structural modifications are most likely to enhance potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate the mechanism of action at a molecular level. researchgate.net Docking studies have been used to investigate the binding of cinnamaldehyde derivatives to various cancer-related protein targets and to model their interaction with quorum sensing regulatory proteins. nih.govnih.gov For future research, molecular docking can be employed to screen large virtual libraries of 4-chlorocinnamaldehyde derivatives against known and newly identified biological targets, prioritizing the most promising candidates for synthesis and biological testing.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic and commercial potential of 4-chlorocinnamaldehyde and its derivatives, paving the way for a new generation of effective agents in medicine and agriculture.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 4-chlorocinnamaldehyde in academic research?

- Methodology : Synthesis typically involves Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetaldehyde under basic conditions (e.g., NaOH) . Characterization employs spectroscopic techniques:

- NMR : Confirm the aldehyde proton (δ ~9.5–10 ppm) and aromatic protons (δ ~7.3–7.8 ppm).

- IR : Identify the carbonyl stretch (~1680–1700 cm⁻¹) and C=C stretching (~1620 cm⁻¹).

- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 166 for C₉H₇ClO⁺) .

Q. How does 4-chlorocinnamaldehyde inhibit fungal pathogens like Gaeumannomyces graminis?

- Mechanistic Insight : The compound disrupts fungal laccase activity, a key enzyme in lignin degradation and virulence. Competitive inhibition is observed with IC₅₀ values <5 μM .

- Experimental Validation :

- Enzyme assays : Use purified laccase and monitor oxidation of ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) at 420 nm .

- In vivo testing : Apply 4-chlorocinnamaldehyde derivatives (e.g., thiosemicarbazones) to infected wheat seedlings and measure lesion reduction .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in 4-chlorocinnamaldehyde derivatives?

- Case Study : Derivatives like PMDD-5Y show EC₅₀ variability (3.28–6.75 μg/mL against Gaeumannomyces graminis) depending on substituent position and solvent systems .

- Analytical Framework :

- Structure-Activity Relationship (SAR) : Compare electronic (Hammett constants) and steric effects of substituents using DFT calculations .

- Data Normalization : Control for environmental factors (pH, temperature) and use standardized fungal growth media .

Q. What experimental strategies optimize enantioselective synthesis of 4-chlorocinnamaldehyde derivatives?

- Methodology : Organocatalytic asymmetric reactions (e.g., using chiral amines or thioureas) achieve enantiomeric excess (ee) >90% .

- Key Steps :

- Catalyst screening : Test proline derivatives or Cinchona alkaloids for stereocontrol.

- Derivatization : Convert intermediates to esters (e.g., ethyl esters) for crystallographic validation .

Q. How should researchers design experiments to validate 4-chlorocinnamaldehyde’s dual inhibition of tyrosinase and laccase?

- Protocol :